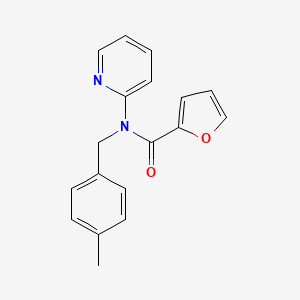![molecular formula C27H32N4O2 B11350223 1-(2,6-dimethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11350223.png)
1-(2,6-dimethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved .
Scientific Research Applications
1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-BIS(4-METHOXYPHENYL)-1-METHYLPIPERIDIN-4-ONE: This compound shares structural similarities with 1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE and exhibits similar biological activities.
2-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ALKYL}-1H-BENZO[D]IMIDAZOLES: These compounds also share structural features and are investigated for their potential therapeutic applications.
Uniqueness
1-(2,6-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H32N4O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H32N4O2/c1-18-11-13-29(14-12-18)25(33)17-30-23-10-5-4-9-22(23)28-27(30)21-15-24(32)31(16-21)26-19(2)7-6-8-20(26)3/h4-10,18,21H,11-17H2,1-3H3 |
InChI Key |
HBXDSJXGUSBITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC=C5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-methylbenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11350142.png)
![3-methoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11350153.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11350176.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11350177.png)
![2-(2-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11350184.png)
![N-(2,3-dimethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11350186.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11350196.png)

![Ethyl 4-(4-methylphenyl)-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11350213.png)
![2-(4-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11350227.png)

methanone](/img/structure/B11350238.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B11350239.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11350245.png)
